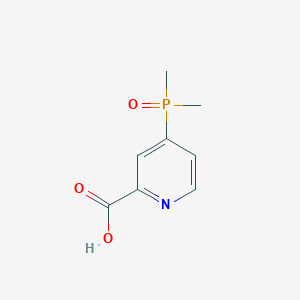![molecular formula C22H16N4O3S2 B2388099 N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)-1-phényl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203399-24-9](/img/structure/B2388099.png)
N-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)-1-phényl-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound, also known as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they may affect multiple biochemical pathways . For example, thiazole derivatives acting as antioxidants may affect oxidative stress pathways, while those acting as antimicrobials may interfere with microbial growth and replication pathways .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels . For example, thiazole derivatives acting as antioxidants may reduce oxidative stress, while those acting as antimicrobials may inhibit microbial growth .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, leading to changes in its activity.
Cellular Effects
Some thiazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Such compounds can interact with transporters or binding proteins, and may affect their localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
Uniqueness
What sets N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methylsulfonyl group, for example, enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c1-31(28,29)16-8-9-17-20(12-16)30-22(24-17)25-21(27)14-7-10-19-18(11-14)23-13-26(19)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGSIEYIPAHGJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
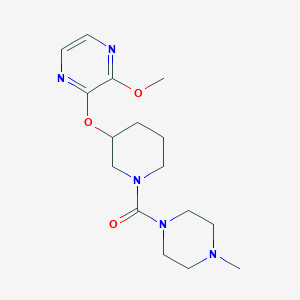
![5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2388018.png)
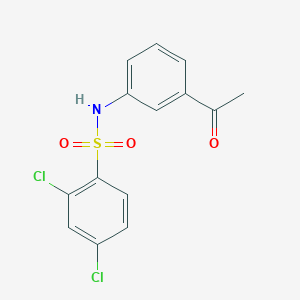
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
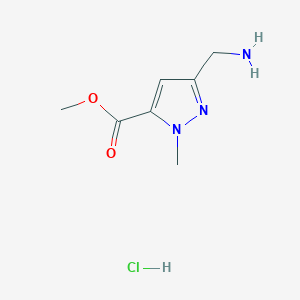
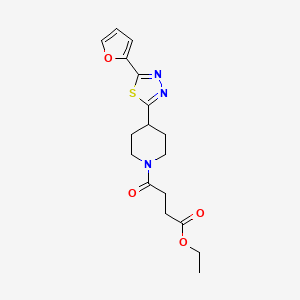
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)
